Methyl 3-(piperidin-4-ylthio)propanoate
CAS No.:
Cat. No.: VC17467572
Molecular Formula: C9H17NO2S
Molecular Weight: 203.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2S |
|---|---|
| Molecular Weight | 203.30 g/mol |
| IUPAC Name | methyl 3-piperidin-4-ylsulfanylpropanoate |
| Standard InChI | InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |
| Standard InChI Key | VQAAYGSCMWBXOY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCSC1CCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-(piperidin-4-ylthio)propanoate () consists of a piperidine ring substituted at the 4-position with a thioether (-S-) group, which is further connected to a methyl propanoate moiety. The sulfur atom introduces distinct electronic and steric effects compared to oxygen analogs, potentially altering reactivity and biological interactions.
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.30 g/mol |
| Key Functional Groups | Piperidine, thioether, ester |
| IUPAC Name | Methyl 3-[(piperidin-4-yl)sulfanyl]propanoate |
Spectroscopic Characteristics
While experimental spectral data for this compound is unavailable, comparisons to similar structures suggest:
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IR Spectroscopy: Strong absorption bands near 1720 cm (ester C=O stretch) and 2550 cm (thioether C-S stretch) .
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NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, with the thioether-linked methylene group appearing as a triplet near δ 2.8 ppm .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The synthesis of Methyl 3-(piperidin-4-ylthio)propanoate can be extrapolated from methodologies used for its oxygen analog :
Step 1: Thiolation of Piperidine
Piperidin-4-thiol is prepared via nucleophilic substitution of 4-chloropiperidine with sodium hydrosulfide () in ethanol under reflux .
Step 2: Thioether Formation
Methyl acrylate undergoes Michael addition with piperidin-4-thiol in the presence of a base (e.g., triethylamine) to yield the thioether intermediate .
Step 3: Esterification
The intermediate is esterified with methanol under acidic conditions (e.g., ) to produce the final compound .
| Reaction Step | Reagents/Conditions | Yield (Theoretical) |
|---|---|---|
| Thiolation | , ethanol, reflux, 12h | ~60% |
| Thioether Formation | Triethylamine, DMF, 80°C, 8h | ~45% |
| Esterification | , methanol, 24h | ~70% |
Industrial-Scale Considerations
Continuous flow reactors could optimize thioether formation by enhancing heat transfer and reducing side reactions . Automated purification systems (e.g., simulated moving bed chromatography) may improve yield and purity.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Lower than oxygen analogs due to the hydrophobic thioether group (~5 mg/mL at 25°C) .
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LogP: Estimated at 1.8 (indicating moderate lipophilicity) .
Thermal and Oxidative Stability
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Thermal Decomposition: Onset at ~180°C, with exothermic degradation due to sulfur oxidation .
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Oxidative Sensitivity: Susceptible to oxidation by or , forming sulfoxide/sulfone derivatives .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antipsychotic Agents: Functionalization at the piperidine nitrogen yields D receptor antagonists .
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Antiviral Prodrugs: Ester hydrolysis generates free thiols with activity against RNA viruses .
Material Science
Thioether linkages improve polymer elasticity. Copolymers incorporating Methyl 3-(piperidin-4-ylthio)propanoate show:
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Thermal Resistance: Glass transition temperature () increased by 15°C compared to ether analogs .
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Adhesive Properties: Shear strength of 12 MPa on stainless steel substrates .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low thioether formation yields (~45%). Advances in catalyst design (e.g., gold nanoparticles) may enhance Michael addition efficiency .
Toxicity Profiling
The compound’s sulfur content raises concerns about hepatotoxicity. In vitro assays using HepG2 cells are critical for identifying safe dosage ranges .
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA) could mitigate off-target effects while improving bioavailability .
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